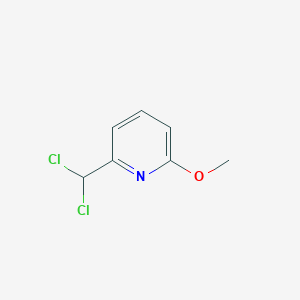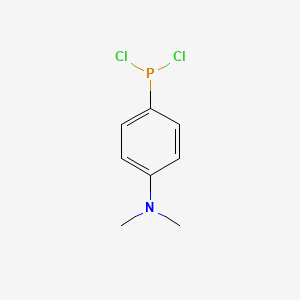
4-(Dichlorophosphino)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dichlorophosphino)-N,N-dimethylaniline is an organophosphorus compound that features a dichlorophosphino group attached to an aniline ring substituted with two methyl groups on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichlorophosphino)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent the oxidation of the phosphorus compound. The general reaction scheme is as follows:
N,N-dimethylaniline+PCl3→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Dichlorophosphino)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The dichlorophosphino group can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms in the dichlorophosphino group can be substituted with other nucleophiles such as amines or alcohols.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or oxygen (O2) can be used for oxidation reactions.
Substitution: Nucleophiles like amines (e.g., methylamine) or alcohols (e.g., methanol) can be used under mild conditions.
Coordination: Transition metals such as palladium (Pd) or platinum (Pt) can be used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
4-(Dichlorophosphino)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Dichlorophosphino)-N,N-dimethylaniline involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metals, and the pathways involved are typically related to catalytic processes.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(dichlorophosphino)benzene
- 1,2,4-Tris(dichlorophosphino)benzene
- 1,2,4,5-Tetrakis(dichlorophosphino)benzene
Comparison: 4-(Dichlorophosphino)-N,N-dimethylaniline is unique due to the presence of the dimethylaniline moiety, which can influence its electronic properties and reactivity. Compared to other dichlorophosphino compounds, it may offer different coordination behavior and catalytic activity, making it suitable for specific applications in organic synthesis and catalysis.
Eigenschaften
Molekularformel |
C8H10Cl2NP |
|---|---|
Molekulargewicht |
222.05 g/mol |
IUPAC-Name |
4-dichlorophosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10Cl2NP/c1-11(2)7-3-5-8(6-4-7)12(9)10/h3-6H,1-2H3 |
InChI-Schlüssel |
CIFGFTAVDHDGML-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)P(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


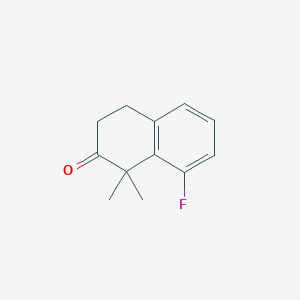


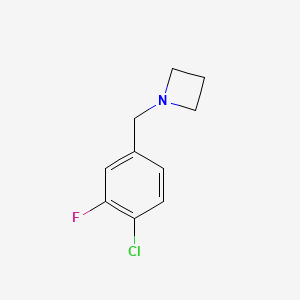
![2-Methoxy-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13678502.png)

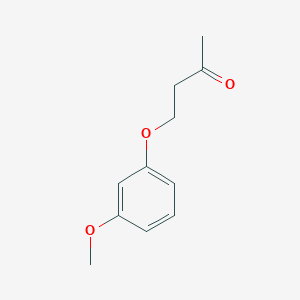
![5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)
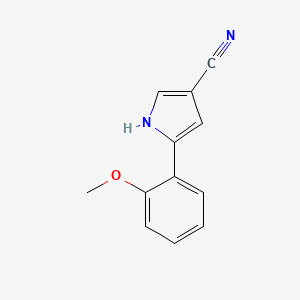

![5-Methoxybenzo[d]isothiazole](/img/structure/B13678531.png)

